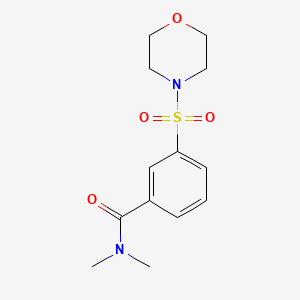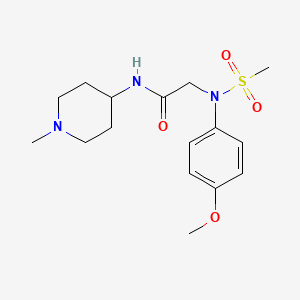![molecular formula C14H15F3N2OS B4463749 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4463749.png)
6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile, also known as TTN-15, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TTN-15 is a nicotinonitrile derivative that exhibits promising biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has shown promising biological activities in various scientific research fields. In the field of anti-inflammatory research, 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.
In the field of antitumor research, 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
In the field of antiviral research, 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has been found to exhibit potent antiviral activity against influenza A virus, respiratory syncytial virus, and human coronavirus NL63. 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the replication of these viruses by targeting viral RNA synthesis.
Wirkmechanismus
The mechanism of action of 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it has been proposed that 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile inhibits the production of pro-inflammatory cytokines, induces apoptosis, and inhibits the proliferation, migration, and invasion of cancer cells. 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has also been found to exhibit antiviral activity by inhibiting viral RNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile is its broad-spectrum biological activities, which make it a promising candidate for the development of novel therapeutic agents. 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile has also been found to exhibit low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile is its low solubility in water, which may hinder its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile. One potential direction is to investigate the structure-activity relationship of 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile to identify more potent analogs. Another direction is to explore the potential use of 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile as a therapeutic agent for the treatment of various inflammatory diseases, cancer, and viral infections. Additionally, the development of novel drug delivery systems may overcome the solubility issue of 6-isobutyl-2-[(2-oxopropyl)thio]-4-(trifluoromethyl)nicotinonitrile and enhance its therapeutic efficacy.
Eigenschaften
IUPAC Name |
6-(2-methylpropyl)-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-8(2)4-10-5-12(14(15,16)17)11(6-18)13(19-10)21-7-9(3)20/h5,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRFIVVLFNMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)SCC(=O)C)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4463667.png)
![2-({N-(methylsulfonyl)-N-[3-(methylthio)phenyl]glycyl}amino)benzamide](/img/structure/B4463675.png)
![4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4463695.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463703.png)
![N-cyclohexyl-4-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B4463710.png)
![5-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4463723.png)

![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4463735.png)
![3-(1-azepanylmethyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463741.png)
![3-benzyl-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463756.png)


![2-(3-methylphenoxy)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}acetamide](/img/structure/B4463770.png)